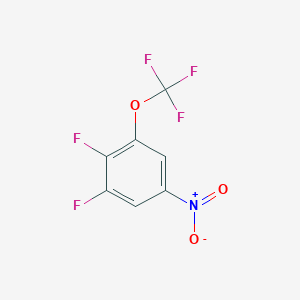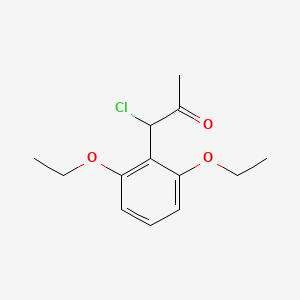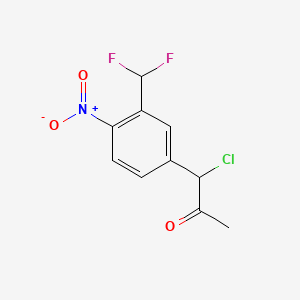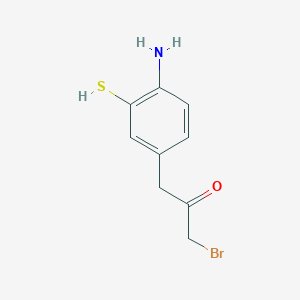
1-(4-Amino-3-mercaptophenyl)-3-bromopropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Amino-3-mercaptophenyl)-3-bromopropan-2-one is an organic compound with a unique structure that includes an amino group, a mercapto group, and a bromopropanone moiety
Méthodes De Préparation
The synthesis of 1-(4-Amino-3-mercaptophenyl)-3-bromopropan-2-one typically involves the reaction of 4-amino-3-mercaptophenol with 3-bromopropan-2-one under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
1-(4-Amino-3-mercaptophenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group in the bromopropanone moiety can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1-(4-Amino-3-mercaptophenyl)-3-bromopropan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing sulfur and nitrogen heterocycles.
Biology: The compound’s amino and mercapto groups make it a useful building block for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing into its potential use as a precursor for drugs with anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It may be used in the development of new materials with specific electronic or optical properties
Mécanisme D'action
The mechanism by which 1-(4-Amino-3-mercaptophenyl)-3-bromopropan-2-one exerts its effects is not fully understood. it is believed that the compound interacts with various molecular targets through its amino and mercapto groups. These interactions can lead to the inhibition of enzymes or the modulation of signaling pathways, which may account for its observed biological activities .
Comparaison Avec Des Composés Similaires
1-(4-Amino-3-mercaptophenyl)-3-bromopropan-2-one can be compared with other similar compounds such as:
4-Amino-3-mercapto-1,2,4-triazole: Known for its antifungal and anticancer activities.
4-Amino-3-mercapto-1,2,4-triazine: Used in the synthesis of various pharmaceuticals and agrochemicals.
4-Amino-3-mercapto-1,2,4-thiadiazole: Exhibits a range of biological activities, including antimicrobial and anti-inflammatory effects.
The uniqueness of this compound lies in its bromopropanone moiety, which provides additional reactivity and potential for further functionalization .
Propriétés
Formule moléculaire |
C9H10BrNOS |
|---|---|
Poids moléculaire |
260.15 g/mol |
Nom IUPAC |
1-(4-amino-3-sulfanylphenyl)-3-bromopropan-2-one |
InChI |
InChI=1S/C9H10BrNOS/c10-5-7(12)3-6-1-2-8(11)9(13)4-6/h1-2,4,13H,3,5,11H2 |
Clé InChI |
XROWFVSEHURCCU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CC(=O)CBr)S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



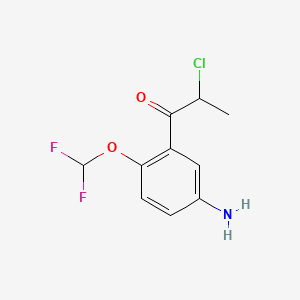
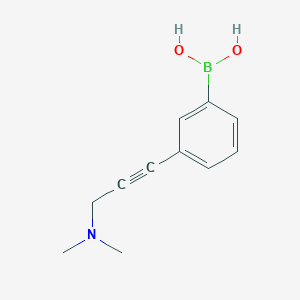
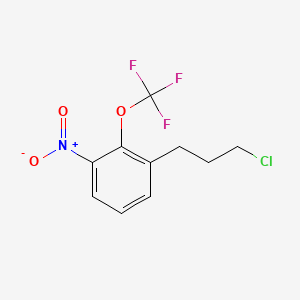

![(6-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B14046139.png)
![4-((2,5-Dichloropyrimidin-4-yl)amino)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14046147.png)
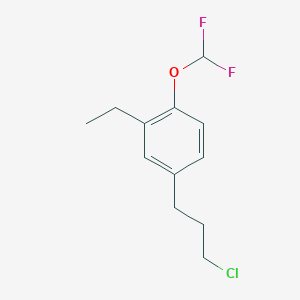
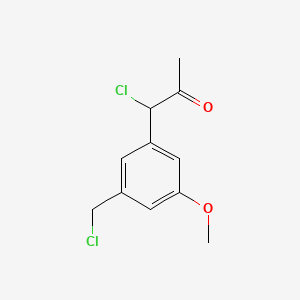
![[4-Chloro-2-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14046160.png)

